molecular formula C4H5N3S2 B7767844 N'-(1,3-thiazol-2-yl)carbamimidothioic acid

N'-(1,3-thiazol-2-yl)carbamimidothioic acid

Cat. No.: B7767844
M. Wt: 159.2 g/mol
InChI Key: LOCOYCNSPKQNRY-UHFFFAOYSA-N
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Description

The compound with the identifier “N'-(1,3-thiazol-2-yl)carbamimidothioic acid” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1,3-thiazol-2-yl)carbamimidothioic acid involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions.

    Reaction Setup: The reactants are combined in a reaction vessel, often under inert atmosphere to prevent unwanted side reactions.

    Reaction Conditions: The reaction is carried out at a specific temperature and pressure, with the addition of catalysts or solvents as required.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. The industrial methods may involve continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N'-(1,3-thiazol-2-yl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, such as temperature, pressure, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N'-(1,3-thiazol-2-yl)carbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of N'-(1,3-thiazol-2-yl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Properties

IUPAC Name

N'-(1,3-thiazol-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCOYCNSPKQNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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